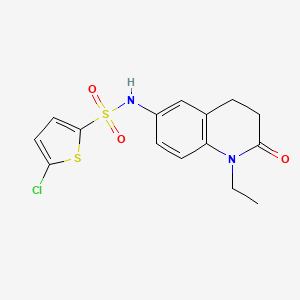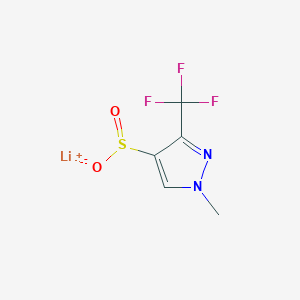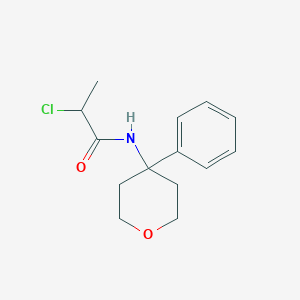
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a propyl-substituted benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted tetrahydroquinoline.
Amidation: The final step involves the reaction of the benzoyl-substituted tetrahydroquinoline with 4-propylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and benzamide moieties, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and benzamide positions, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides and tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Industry: The compound’s properties make it suitable for use in material science, where it can be incorporated into polymers and other materials to enhance their performance. Its stability and reactivity are advantageous in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and benzamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The tetrahydroquinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
Comparison: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is unique due to the presence of the propyl group on the benzamide moiety. This structural feature can influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. Compared to its analogs with different substituents, the propyl group may enhance its interaction with hydrophobic pockets in proteins, potentially leading to improved pharmacological profiles.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-2-7-19-11-13-20(14-12-19)25(29)27-23-15-16-24-22(18-23)10-6-17-28(24)26(30)21-8-4-3-5-9-21/h3-5,8-9,11-16,18H,2,6-7,10,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMSDIEBAMUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2658837.png)




![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)

![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)


methanone](/img/structure/B2658854.png)


